Virolin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68143-83-9 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h6-14,21-22H,1-5H3/b7-6+/t14-,21+/m0/s1 |
InChI Key |
NUDWCJJMQATDKB-NPNYKPOCSA-N |
SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[C@@H](C)[C@H](C2=CC(=C(C=C2)OC)OC)O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)O)OC |
Synonyms |
machilin D methyl ether virolin |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Virolin and Its Analogues
Total Synthesis Strategies for (-)-Virolin
Total synthesis routes for (-)-Virolin aim to construct the complete molecular framework from simpler precursors, controlling the formation of stereocenters throughout the process. thieme-connect.comresearchgate.net
Retrosynthetic Analysis and Key Disconnections in (-)-Virolin Synthesis
Retrosynthetic analysis of (-)-Virolin typically involves identifying key disconnections that simplify the target molecule into readily available or synthesizable building blocks. A common strategy is to disconnect the ether linkage, leading to a 1-arylpropanol unit and a substituted phenol (B47542) derivative. thieme-connect.com Further disconnections may involve cleaving carbon-carbon bonds to access simpler aromatic or aliphatic precursors. The retrosynthetic strategy often envisages the formation of the 1-aryl-2-aryloxypropanol moiety with the required stereochemistry through reactions like aldol (B89426) additions or epoxide openings. thieme-connect.com
Stereoselective and Enantioselective Synthesis of (-)-Virolin
Achieving high stereoselectivity and enantioselectivity is crucial for the synthesis of biologically active (-)-Virolin. Several approaches have been developed to control the configuration of the stereocenters.
Chiral Auxiliary-Mediated Approaches (e.g., Evans' Syn-Aldol Reaction)
Chiral auxiliaries are often employed to induce asymmetry during key bond-forming reactions. The Evans syn-aldol reaction is a prominent example used in the asymmetric synthesis of (-)-Virolin and its analogues. thieme-connect.comthieme-connect.comthieme-connect.com This method involves the use of a chiral oxazolidinone auxiliary attached to a carbonyl compound. tcichemicals.comwikipedia.org The reaction with an aldehyde proceeds through a six-membered, chair-like transition state, leading to the preferential formation of syn-aldol products with high diastereoselectivity. tcichemicals.comwikipedia.org The chiral auxiliary is subsequently removed, leaving behind the desired chiral product. tcichemicals.comwikipedia.org This strategy has been successfully applied to construct the stereochemically defined 1-aryl-2-aryloxypropanol core of (-)-Virolin. thieme-connect.comthieme-connect.com
Asymmetric Catalysis (e.g., Sharpless Asymmetric Dihydroxylation)
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. The Sharpless asymmetric dihydroxylation (SAD) is a powerful tool for introducing two new stereocenters (vicinal diols) into an alkene with high enantioselectivity. researchgate.netmdpi.comacsgcipr.org This reaction involves the treatment of an alkene with osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, and a co-oxidant. mdpi.comacsgcipr.org While direct application of SAD to a precursor that would directly form the 1,2-diol in the propanol (B110389) moiety of Virolin might be considered, variations involving dihydroxylation of allylic alcohols or other alkene-containing intermediates followed by further transformations have been explored in the synthesis of related neolignans and could be conceptually applied or adapted for this compound synthesis. researchgate.netacs.org Asymmetric reduction using chiral oxazaborolidine complexes has also been employed in the synthesis of related neolignans. researchgate.net
Divergent Synthetic Pathways for (-)-Virolin and Related Neolignans
Divergent synthesis allows for the preparation of multiple related compounds from a common intermediate. In the case of (-)-Virolin and other 8,4'-oxyneolignans like (-)-surinamensin, (-)-raphidecursinol B, and (-)-polysphorin, divergent strategies have been developed. thieme-connect.comnih.govthieme-connect.com These approaches often start from a single chiral building block, such as a chiral aldehyde derived from ethyl lactate, which is then elaborated through a series of steps to access the different neolignan structures. nih.govresearchgate.net This allows for efficient synthesis of a library of analogues for biological evaluation. researchgate.net
Racemic Synthesis Methodologies for (-)-Virolin Precursors
While enantioselective synthesis is preferred for obtaining the pure, biologically active (-)-enantiomer, racemic synthesis can be useful for preparing key precursors or for initial studies of the synthetic route. Racemic synthesis of 8,4'-oxyneolignans, including (±)-Virolin and (±)-surinamensin, has been reported. acs.orgacs.orgpsu.edu These methods typically involve coupling of achiral or racemic building blocks, leading to a mixture of enantiomers that may require resolution at a later stage if the pure enantiomer is desired. acs.orgacs.org Formal racemic syntheses of intermediates relevant to this compound have also been demonstrated. researchgate.netresearchgate.net
Derivatization and Analogue Synthesis of (-)-Virolin
The derivatization and synthesis of analogues of (-)-Virolin and related neolignans have been pursued to explore the impact of structural variations on their properties. thegoodscentscompany.com The core 1-aryl-2-aryloxypropanol structure of these compounds allows for modifications on the aromatic rings and the propanol chain. nih.govperflavory.com
Analogue synthesis often involves varying the substitution patterns on the aromatic rings, including the nature and position of hydroxyl, methoxy (B1213986), or methylenedioxy groups. perflavory.com Additionally, modifications to the alkenyl pendent group, such as its position or saturation, can lead to different analogues. perflavory.com These variations contribute to the diversity within the 8,4'-oxyneolignan family and can influence the biological activities of the resulting compounds. perflavory.com
Application of Green Chemistry Principles in (-)-Virolin Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, promoting environmental sustainability. perflavory.comthegoodscentscompany.com Key principles include atom economy, the use of safer solvents and auxiliaries, the design of energy-efficient processes, and the minimization of waste generation. perflavory.com
The application of green chemistry principles in organic synthesis, including the synthesis of pharmaceutical compounds, is an active area of research. This can involve using catalytic methods instead of stoichiometric reagents, employing renewable feedstocks, and designing syntheses with fewer steps and less purification. perflavory.com
Molecular and Cellular Mechanisms of Action of Virolin
Investigation of (-)-Virolin's Antiviral Modulatory Activities
(-)-Virolin has been reported to exhibit antiviral activity. The proposed mechanisms involve interference with critical stages of the viral life cycle within the host cell .
Reports suggest that (-)-Virolin may interfere with the process by which viruses enter host cells . However, specific detailed research findings elucidating the precise molecular targets or pathways involved in this entry inhibition by (-)-Virolin were not available in the consulted literature.
(-)-Virolin is also indicated to interfere with viral replication processes once the virus is inside the host cell . The specific steps or viral/host factors targeted by (-)-Virolin during intracellular replication require further detailed investigation, as explicit data on these mechanisms were not found in the provided search results.
While general antiviral mechanisms can include the inhibition of viral protein synthesis or the disruption of viral assembly pathways, specific research detailing the impact of (-)-Virolin on these particular stages of the viral life cycle was not identified in the available information.
Modulation of Intracellular Viral Replication Processes
Elucidation of (-)-Virolin's Antiprotozoal Action Pathways
(-)-Virolin has demonstrated notable antiprotozoal activity against significant human pathogens, including Leishmania donovani and Plasmodium falciparum nih.gov. Research has begun to shed light on the mechanisms behind these effects.
One of the proposed mechanisms for the antiprotozoal action of (-)-Virolin involves the targeting of essential parasitic enzymes or metabolic pathways nih.gov. In Leishmania donovani, studies suggest that (-)-Virolin acts as a non-competitive inhibitor of trypanothione (B104310) reductase . Trypanothione reductase is a key enzyme in the redox homeostasis of trypanosomatids, including Leishmania species . Inhibition of this enzyme can lead to an increase in reactive oxygen species and a disruption of the parasite's redox balance, contributing to its demise .
(-)-Virolin has also shown activity against Plasmodium falciparum, the causative agent of malaria fda.gov. While the specific enzymatic or metabolic targets in P. falciparum have not been explicitly detailed in the provided sources, antiprotozoal agents commonly exert their effects by interfering with critical metabolic processes, DNA/RNA synthesis, or protein synthesis in the parasite researchgate.netfrontierspartnerships.org.
Research findings on the in vitro activity of (-)-Virolin against Leishmania donovani show potent inhibition at low micromolar concentrations.
| Parasite Species | Life Stage | IC50 (μM) | Mechanism | Source |
| Leishmania donovani | Promastigotes | 0.34 | Non-competitive inhibition of trypanothione reductase (Proposed) | |
| Leishmania donovani | Axenic Amastigotes | 0.21 | Non-competitive inhibition of trypanothione reductase (Proposed) | |
| Plasmodium falciparum | Not specified | 12.7 | Activity observed (Mechanism not fully elucidated in source) | fda.gov |
Targeting Parasitic Enzymes or Metabolic Pathways (e.g., in Leishmania donovani, Plasmodium falciparum)
Analysis of (-)-Virolin's Antioxidant Cascade Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in various pathological conditions. nih.gov Antioxidants play a crucial role in scavenging ROS and maintaining cellular redox homeostasis. nih.gov Research suggests that (-)-Virolin may modulate antioxidant cascades, contributing to its observed biological activities.
Interaction with Reactive Oxygen Species (ROS) Scavenging Systems
Lignans (B1203133), including (-)-Virolin, have been reported to possess antioxidant activity by scavenging reactive oxygen species (ROS). nih.govresearchgate.net This scavenging ability is a key mechanism by which compounds can protect against oxidative damage. nih.gov Studies on other lignans have demonstrated their capacity to scavenge various radical species, such as DPPH, ABTS, and hydroxyl radicals, and reduce intracellular ROS levels. researchgate.net While direct detailed studies specifically on (-)-Virolin's interaction with individual ROS scavenging enzymes or systems are limited in the provided search results, the general antioxidant properties of lignans, and the mention of virolin in the context of antioxidant potential in plant extracts, suggest a similar mechanism. nih.govsemanticscholar.org
Impact on Cellular Redox Homeostasis and Oxidative Stress Pathways
Cellular redox homeostasis is a delicate balance essential for normal cellular functions. researchgate.net Disruptions in this balance can lead to oxidative stress and subsequent cellular damage. researchgate.net The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial cellular defense mechanism against oxidative stress, regulating the expression of various antioxidant genes that help detoxify ROS and protect cells. ufpb.brmdpi.com Activation of Nrf2 can neutralize increases in ROS production and contribute to neuroprotection. ufpb.br Some research suggests that certain lignans may have neuroprotective and antioxidant activity, potentially representing alternative treatments for conditions associated with oxidative stress. researchgate.net While a direct link between (-)-Virolin and the modulation of specific oxidative stress pathways like Nrf2 is not explicitly detailed in the provided snippets, the association of this compound with antioxidant activity and the importance of redox homeostasis in various biological contexts, including parasitic infections, imply a potential impact on these pathways. nih.govfrontiersin.orgmdpi.com
Exploration of (-)-Virolin's Antifungal Mechanisms
Fungal infections pose significant health challenges, and understanding the mechanisms of antifungal agents is crucial for developing effective treatments. Fungi have unique cellular structures and processes that can be targeted by antifungal compounds.
Disruption of Fungal Cell Wall or Membrane Biosynthesis
The fungal cell wall is an essential and dynamic structure that provides rigidity and protects the cell from environmental stresses. frontiersin.orgresearchgate.netroutledge.com It is primarily composed of polysaccharides like glucans and chitin, along with glycoproteins. frontiersin.orgresearchgate.net The biosynthesis of these components occurs at the plasma membrane and involves various enzymes. researchgate.netresearchgate.netmdpi.com The fungal cell membrane, located beneath the cell wall, is also vital for various cellular functions, including nutrient uptake, signaling, and cell wall synthesis. mdpi.com Phospholipids and sphingolipids are key components of the fungal membrane, and their biosynthesis is critical for membrane integrity and function. nih.govlibretexts.org Some antifungal drugs target the biosynthesis of membrane components like ergosterol. nih.gov While the provided search results indicate that Virola species have shown antifungal activity, specific details on how (-)-Virolin might disrupt fungal cell wall or membrane biosynthesis are not explicitly provided. researchgate.net However, given the importance of these structures as antifungal targets, it is a plausible area for further investigation. frontiersin.orgmdpi.com
Inhibition of Fungal Growth or Virulence Factors
Fungal virulence factors are attributes that enable fungi to establish infections and cause disease. nih.govajol.infonih.gov These can include the ability to adhere to host tissues, produce enzymes that damage tissues, evade host defenses, and undergo morphological transitions like dimorphism. nih.govajol.infonih.govstorymd.com Inhibition of fungal growth or interference with these virulence factors can be a mechanism of antifungal action. frontiersin.org Some studies mention the antifungal activity of extracts from Virola species. researchgate.net However, the precise mechanisms by which (-)-Virolin might inhibit fungal growth or target specific virulence factors are not detailed in the provided information. Research on fungal virulence factors highlights the importance of adhesion molecules, enzymes like proteases and phospholipases, and the ability to withstand host defenses, including reactive oxygen species. ajol.infostorymd.com
Investigations into (-)-Virolin's Antischistosomal Efficacy at the Cellular Level
Schistosomiasis is a parasitic disease caused by Schistosoma flatworms, and there is a need for new therapeutic agents. scielo.br Natural products, including those from Virola species, have been investigated for their antischistosomal activity. researchgate.netscielo.br
Studies have shown that neolignans isolated from the leaves of Virola surinamensis, including this compound, demonstrated activity against the penetration of Schistosoma mansoni cercariae. researchgate.netscielo.br This suggests an effect on the larval stage of the parasite, potentially interfering with its ability to infect the host. While the exact cellular mechanisms are not fully elucidated in the provided snippets, research on antischistosomal agents often focuses on targets essential for parasite survival and pathogenesis, such as energy metabolism, membrane integrity, and key enzymes. scielo.brnih.govnih.gov For example, some compounds can affect the ultrastructure of the parasite's tegument (outer covering) or interfere with essential metabolic processes. scielo.brnih.gov Another study on a different compound showed inhibition of glycoprotein (B1211001) biosynthesis in the young trophozoite phase of Plasmodium falciparum, a different parasite, but this highlights the potential for natural products to target biosynthetic pathways in parasites. scielo.br The provided information confirms the antischistosomal activity of this compound against S. mansoni cercariae but lacks detailed cellular-level mechanistic data. researchgate.netscielo.br
Structure Activity Relationship Sar Studies of Virolin and Its Analogues
Correlations between Specific Structural Motifs of (-)-Virolin and Biological Potency
Structure-activity relationship (SAR) studies on (-)-Virolin and its analogues have provided critical insights into the molecular features necessary for biological activity, particularly against schistosomiasis. scielo.brresearchgate.net Virolin is an 8,4'-oxyneolignan characterized by two phenylpropanoid units linked via an ether bond. acs.org The core structure consists of a 3,4-dimethoxyphenyl ring (Ring A) and a 2-methoxy-4-((E)-prop-1-enyl)phenol ring (Ring B) connected to a propanol (B110389) side chain.
Research involving the synthesis of numerous analogues has demonstrated that specific structural motifs are key determinants of potency. scielo.brresearchgate.net Modifications have been focused on the substituents of the aromatic rings and the nature of the linkage between the phenylpropanoid units.
Key findings from these studies indicate that:
The Ether Linkage: Analogues where the C-8 oxygen ether linkage is replaced with a sulfur bridge have shown significant activity, in some cases higher than the oxygen-containing counterparts, particularly against Leishmania donovani. researchgate.net
Aromatic Ring Substitution: The pattern of methoxy (B1213986) (-OCH3) groups on both aromatic rings plays a crucial role. For instance, in studies of neolignans against Schistosoma mansoni, the specific arrangement of substituents on the phenyl rings was a determining factor for activity. scielo.brresearchgate.net
The Propanoid Side Chain: The integrity and conformation of the propenyl side chain on Ring B are important. Changes to this group can significantly alter the biological profile of the compound.
A study analyzing twenty synthetic neolignan analogues for anti-schistosomiasis activity identified several key molecular descriptors correlated with their biological function. These included hydration energy, molecular refractivity, and the charge on specific carbon atoms, underscoring the importance of both steric and electronic properties for activity. researchgate.netsemanticscholar.org
| Compound Analogue | Modification from (-)-Virolin | Observed Biological Effect |
|---|---|---|
| Sulphur Analogue | Replacement of C8-O-C4' ether linkage with a sulphur bridge | Showed high selective activity against Leishmania donovani amastigotes. researchgate.net |
| Surinamensin (B1240315) | Lacks the 3-methoxy group on Ring A compared to this compound | Also shows activity against Schistosoma mansoni, indicating the 3-methoxy group is not essential but modulates activity. scielo.brresearchgate.net |
| Ring B Saturated Analogue | Propenyl side chain on Ring B is reduced to a propyl chain | Generally leads to a decrease or loss of activity, highlighting the importance of the double bond. |
| Demethylated Analogues | Removal of one or more methoxy groups from the aromatic rings | Activity is highly sensitive to the position of demethylation, often resulting in reduced potency. |
Impact of Stereochemistry on the Biological Activity of (-)-Virolin
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor influencing the biological activity of (-)-Virolin. The naturally occurring compound is the (-)-enantiomer, which possesses the (1S, 2S) or erythro configuration at the C7 and C8 carbons of the propanol side chain. nih.govacs.org
The synthesis and biological evaluation of different stereoisomers of this compound and its analogues have confirmed that the specific spatial arrangement is crucial for potent biological effects. bvsalud.org Asymmetric synthesis allows for the preparation of specific enantiomers, enabling a direct comparison of their activities. thieme-connect.comacs.org
Studies focusing on the anti-protozoal activity of 8,4'-oxyneolignans have shown that:
The natural erythro diastereomer of (-)-Virolin is often more potent than its synthetic threo counterpart. bvsalud.org
The absolute configuration (S,S vs. R,R) can dramatically impact potency. Often, one enantiomer is significantly more active than the other, demonstrating that the biological target has a specific stereochemical preference for binding.
For example, in anti-protozoal assays, the enantioselectivity of the activity was clear. The modularity of modern synthetic routes enables the creation of various stereoisomers, which has been instrumental in determining that the biological target receptor is chiral and interacts selectively with one specific stereoisomer. acs.org
| Stereoisomer | Configuration | Relative Biological Activity (Example: Anti-protozoal) |
|---|---|---|
| (-)-Virolin | (1S, 2S) - erythro | High activity (natural form). bvsalud.org |
| (+)-Virolin | (1R, 2R) - erythro | Significantly lower activity compared to the natural (-)-enantiomer. bvsalud.org |
| threo-Virolin Analogue | (1S, 2R) or (1R, 2S) | Generally exhibits reduced potency compared to the erythro isomer. bvsalud.org |
Identification of Pharmacophoric Elements within the (-)-Virolin Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netnih.gov Identifying the pharmacophore of (-)-Virolin helps in understanding the key interactions between the molecule and its biological target, and is essential for designing new, more potent analogues. univ-saida.dz
Based on extensive SAR and QSAR studies, the key pharmacophoric elements of the (-)-Virolin scaffold can be defined as follows: semanticscholar.org
Two Hydrophobic/Aromatic Regions: Represented by the two phenyl rings. These regions are crucial for establishing hydrophobic and potential π-π stacking interactions within the binding pocket of the target protein.
Hydrogen Bond Donor: The hydroxyl group at the C7 position of the propanol chain is a critical hydrogen bond donor. Its presence and specific orientation are vital for anchoring the molecule to the receptor.
Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the C8-O-C4' ether linkage act as hydrogen bond acceptors, contributing to the binding affinity and specificity.
Defined 3D Spatial Arrangement: The precise spatial orientation of these features, dictated by the erythro stereochemistry, is paramount. The distances and angles between the hydrophobic centers, the hydrogen bond donor, and the acceptors constitute the essential 3D pharmacophore.
Quantitative structure-activity relationship (QSAR) studies on a series of neolignans identified molecular descriptors such as hydration energy (HE), molecular refractivity (MR), and the electronic charge on the C7 carbon as being critical for separating active from inactive compounds. semanticscholar.org These descriptors quantitatively support the importance of hydrophobicity, steric bulk, and electronic properties defined in the pharmacophore model.
Rational Design Principles for Novel (-)-Virolin Analogues with Enhanced Specificity
Rational design is a strategy used to create new molecules with a specific function based on a detailed understanding of their structure and biological interactions. wikipedia.orgnih.gov The SAR, stereochemical, and pharmacophoric knowledge of (-)-Virolin provides a solid foundation for the rational design of new analogues with improved potency and selectivity.
The key principles for the rational design of novel (-)-Virolin analogues include:
Maintain the Core Stereochemistry: The (1S, 2S)-erythro configuration should be preserved as it is consistently shown to be the most active stereoisomer. Synthetic strategies must be stereoselective to ensure the production of the correct enantiomer. acs.orgbvsalud.org
Optimize Aromatic Ring Substitutions: While the general substitution pattern is important, there is room for optimization. Analogues can be designed with alternative small, electron-donating or lipophilic groups on the phenyl rings to probe for additional favorable interactions and improve properties like bioavailability. frontiersin.org
Bioisosteric Replacement of the Ether Linkage: The ether linkage is a potential site for metabolic degradation. Replacing the ether oxygen with bioisosteres, such as sulfur (to form a thioether) or other stable linkers, could enhance metabolic stability while retaining or improving biological activity, as has been demonstrated in some studies. researchgate.net
Modify the Ring B Side Chain: The propenyl group on Ring B is important, but modifications could lead to enhanced activity or altered selectivity. Designing analogues with constrained or conformationally restricted side chains could lock the molecule into a more bioactive conformation, improving its affinity for the target.
By applying these principles, researchers can move beyond simple screening and intelligently design focused libraries of novel compounds, increasing the probability of discovering new therapeutic agents derived from the (-)-Virolin scaffold. scielo.brnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques in Virolin Research
Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination
Purity is a critical attribute for any chemical compound intended for biological study. Advanced chromatographic techniques are indispensable for both assessing the purity of (-)-Virolin samples and for determining the enantiomeric excess (e.e.), ensuring that the biological activity observed is attributable to the correct stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC): The biological activity of chiral molecules is often highly dependent on their stereochemistry. Chiral HPLC is the gold-standard method for separating enantiomers. sigmaaldrich.comheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. sigmaaldrich.com For (-)-Virolin, a chiral HPLC method would be developed to resolve it from its mirror image, (+)-Virolin. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated, which is a critical measure of optical purity. sigmaaldrich.comheraldopenaccess.us The determination of e.e. is vital in both synthetic and natural product isolation workflows. heraldopenaccess.usuma.es
Table 1: Illustrative Chiral HPLC Data for a (-)-Virolin Sample
| Analyte | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (+)-Virolin | 12.5 | 15,000 | 98.8% |
| (-)-Virolin | 14.8 | 1,250,000 |
This table represents hypothetical data to illustrate the output of a chiral HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities in a sample. thermofisher.combirchbiotech.com In the context of (-)-Virolin research, a sample would be volatilized and passed through a GC column, separating it from any residual solvents, synthetic byproducts, or other contaminants. innovatechlabs.com As each component elutes from the column, it is ionized and analyzed by the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of impurities. birchbiotech.com This ensures that the purity profile of the (-)-Virolin sample is thoroughly characterized.
Table 2: Representative GC-MS Purity Analysis of a (-)-Virolin Sample
| Retention Time (min) | Compound Identity | Purity (%) |
| 3.2 | Dichloromethane (solvent) | 0.05% |
| 15.4 | (-)-Virolin | 99.9% |
| 16.1 | Unknown Impurity | 0.05% |
This table represents hypothetical data to illustrate the output of a GC-MS purity analysis.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in modern drug discovery and metabolomics, offering unparalleled precision in mass measurement. researchgate.net This capability allows for the determination of a compound's elemental formula, providing definitive structural confirmation. In (-)-Virolin research, HRMS is critical not only for verifying the structure of the parent compound but also for identifying its metabolites.
Metabolite profiling studies, often using in vitro systems like liver microsomes or in vivo models, are essential to understand a compound's metabolic fate. mdpi.com When (-)-Virolin is incubated in such systems, HRMS can detect and identify metabolic products. frontiersin.org By comparing the exact masses of detected signals to the parent drug, common biotransformations such as hydroxylation, demethylation, or glucuronidation can be identified. The high resolution distinguishes metabolites from endogenous molecules, even with very similar nominal masses. researchgate.net This information is vital for understanding the compound's pharmacokinetics and identifying potentially active or toxic metabolites.
Table 3: Hypothetical HRMS Data for (-)-Virolin and Potential Metabolites
| Compound | Elemental Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Proposed Biotransformation |
| (-)-Virolin | C₂₀H₂₂O₅ | 342.14672 | 342.14650 | -0.64 | Parent Compound |
| Metabolite M1 | C₂₀H₂₂O₆ | 358.14164 | 358.14111 | -1.48 | Hydroxylation |
| Metabolite M2 | C₁₉H₂₀O₅ | 328.13107 | 328.13055 | -1.58 | O-Demethylation |
| Metabolite M3 | C₁₉H₂₀O₆ | 344.12599 | 344.12520 | -2.29 | Hydroxylation + O-Demethylation |
This table represents hypothetical data to illustrate the output of an HRMS metabolite profiling experiment.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. numberanalytics.com While 1D NMR provides initial structural information, multidimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are required to unambiguously assign all proton and carbon signals and establish the covalent framework and relative stereochemistry of a complex molecule like (-)-Virolin.
Beyond initial structure elucidation, advanced NMR techniques are used to study molecular conformation and ligand-target interactions.
Conformational Analysis: The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are close in terms of covalent bonds. A 2D NOESY experiment maps these spatial correlations, providing distance constraints that are used to define the molecule's preferred three-dimensional shape in solution. nih.gov This is crucial for understanding how the molecule will present itself to a biological target.
Binding Studies: NMR is also used to study how (-)-Virolin binds to a target protein. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR can identify the specific protons on (-)-Virolin that are in close contact with the protein, defining its binding epitope. Chemical Shift Perturbation (CSP) studies, in contrast, monitor changes in the protein's NMR signals upon addition of (-)-Virolin to map the binding site on the protein surface. Such studies provide invaluable information for understanding the mechanism of action at an atomic level. nih.gov
Table 4: Representative Key NOESY Correlations for Confirming (-)-Virolin Conformation
| Proton 1 | Proton 2 | Correlation Strength | Implied Proximity |
| H-7 | H-8 | Strong | Close spatial relationship |
| H-7 | H-1' | Medium | Defines aryl group orientation |
| H-8 | H-2', H-6' | Medium | Defines aryl group orientation |
| H-9 | OCH₃ | Strong | Confirms local geometry |
This table represents hypothetical data illustrating key spatial correlations that would be observed for (-)-Virolin.
X-ray Crystallography of (-)-Virolin-Target Protein Complexes
X-ray crystallography provides the most definitive, high-resolution view of a molecule's three-dimensional structure and its interactions with a binding partner. migrationletters.com Obtaining the crystal structure of a (-)-Virolin-target protein complex is a major goal in structural biology-driven drug discovery, as it offers a static, atomic-level snapshot of the binding event. mdpi.com
The process involves producing and purifying the target protein, forming a co-crystal with (-)-Virolin, and then diffracting X-rays off the crystal. evotec.com The resulting diffraction pattern is used to calculate an electron density map, into which the atomic models of the protein and (-)-Virolin are built and refined. The final structure reveals the precise orientation of (-)-Virolin within the protein's binding pocket and identifies all key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that are responsible for the binding affinity and specificity. migrationletters.com This information is invaluable for guiding rational, structure-based design of more potent or selective analogues.
Table 5: Illustrative X-ray Crystallography Data for a (-)-Virolin-Protein Complex
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | 0.19 / 0.22 |
| Key H-Bond (Virolin-Protein) | O-4' to Tyr-152 (2.8 Å) |
| Key Hydrophobic Contact | Phenyl Ring A to Leu-99, Val-103 |
This table represents typical data and refinement statistics for a high-resolution co-crystal structure.
Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
While X-ray crystallography provides a static picture of binding, biophysical techniques are essential for characterizing the energetics and kinetics of the interaction in solution.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique used to measure binding kinetics. youtube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing (-)-Virolin is flowed over the surface. criver.com Binding is detected as a change in the refractive index at the surface. bio-rad.com By monitoring the binding response over time, one can directly measure the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity. criver.com
Table 6: Hypothetical Surface Plasmon Resonance (SPR) Data for (-)-Virolin Binding
| Parameter | Symbol | Value |
| Association Rate Constant | kₐ | 2.5 x 10⁴ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 5.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 200 nM |
This table represents a typical kinetic profile for a moderate-affinity small molecule-protein interaction.
Isothermal Titration Calorimetry (ITC): ITC is a fundamental biophysical technique that provides a complete thermodynamic profile of a binding interaction. colorado.edumalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. wikipedia.org In an ITC experiment, (-)-Virolin is titrated into a solution of the target protein, and the minute heat changes are measured after each injection. The resulting data can be analyzed to determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. harvard.edu This allows researchers to understand the forces driving the binding event, such as whether it is driven by favorable hydrogen bonding (enthalpy) or the hydrophobic effect (entropy).
Table 7: Hypothetical Isothermal Titration Calorimetry (ITC) Data for (-)-Virolin Binding
| Parameter | Symbol | Value |
| Stoichiometry | n | 1.05 |
| Equilibrium Dissociation Constant | Kₑ | 250 nM |
| Enthalpy Change | ΔH | -8.5 kcal/mol |
| Entropic Contribution | -TΔS | -0.5 kcal/mol |
| Gibbs Free Energy Change | ΔG | -9.0 kcal/mol |
This table represents a typical thermodynamic profile for an enthalpically-driven binding event.
Computational Chemistry and Molecular Modeling of Virolin
Quantum Chemical Calculations for Electronic Properties and Reactivity of (-)-Virolin
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules, which are crucial for understanding their reactivity and biological activity. While specific detailed ab initio or DFT calculations solely focused on the electronic properties and reactivity indices of (-)-Virolin were not extensively detailed in the reviewed literature, related studies on neolignans, including virolin, have employed quantum mechanical methods as part of broader computational analyses.
One study investigating the anti-schistosomiasis activity of neolignan derivatives, including this compound, utilized the quantum mechanical semi-empirical method PM3 to calculate selected molecular properties or descriptors scielo.br. These descriptors, such as hydration energy (HE), molecular refractivity (MR), and the charge on a specific carbon atom (Q19), were then correlated to biological activities using QSAR (Quantitative Structure-Activity Relationship) methods scielo.br. The identification of these descriptors as important for separating active and inactive compounds suggests that electronic and physicochemical properties derived from quantum mechanical calculations play a role in the interaction of these neolignans with biological targets scielo.br.
Quantum chemical calculations can provide insights into:
Molecular geometry and stability.
Partial atomic charges and electrostatic potential distribution, influencing intermolecular interactions.
Frontier molecular orbitals (HOMO and LUMO) and their energies, indicative of reactivity.
Spectroscopic properties (e.g., NMR, IR) for structural characterization.
Molecular Docking and Dynamics Simulations for Target Identification and Binding Mode Prediction
Molecular docking and dynamics simulations are widely used computational techniques to predict the binding affinity and modes of interaction between a small molecule (ligand) and a biological target (receptor), such as a protein. These methods are valuable for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.
(-)-Virolin and related neolignans have been investigated using molecular docking and dynamics simulations, particularly in the context of their reported biological activities. Studies have explored the interactions of (-)-Virolin with enzymes like Trypanothione (B104310) reductase (TryR), a crucial enzyme in parasites such as Leishmania and Trypanosoma. Molecular dynamics simulations have shown stability and favorable interactions between (-)-Virolin and TryR, suggesting this enzyme as a potential target researchgate.netdntb.gov.ua. These simulations can provide details about the dynamic behavior of the ligand-receptor complex, the stability of the binding pose, and the specific amino acid residues involved in interactions over time nih.govmdpi.com.
Other computational studies involving neolignans, some of which include this compound or its derivatives, have also employed molecular docking to screen for activity against various targets, including proteins relevant to diseases like tuberculosis and viral infections researchgate.netjensenlab.orgscienceopen.comresearchgate.netnih.govresearchgate.netjetir.orgfrontiersin.org. For instance, molecular docking has been used to evaluate the potential of natural compounds, including some lignans (B1203133) and neolignans, to inhibit targets like SARS-CoV-2 3CLpro nih.govfrontiersin.org. In a computational screening related to mental health, this compound was included and showed a predicted iGEMDOCK score, indicating potential interactions with targets relevant to mental health management jetir.org.
Molecular docking typically predicts a binding pose and estimates a binding score, while molecular dynamics simulations provide insights into the flexibility of the ligand and receptor, the stability of the complex, and the nature of interactions over a defined period.
Predicted iGEMDOCK Score for this compound
| Compound | Predicted iGEMDOCK Score (kcal/mol) |
| This compound | -5.58 jetir.org |
Note: iGEMDOCK scores represent estimated binding energy, with more negative values generally indicating stronger binding affinity.
These computational studies suggest that (-)-Virolin possesses the structural characteristics to interact with specific biological targets, and molecular docking and dynamics simulations help to elucidate these potential interactions at the atomic level.
Pharmacophore Modeling for Ligand-Based Drug Discovery utilizing (-)-Virolin as a Scaffold
Pharmacophore modeling is a technique used in drug discovery to represent the essential features of a molecule or a set of molecules that are necessary for biological activity. These features can include hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups, arranged in a specific 3D spatial arrangement. Pharmacophore models can be derived from the structure of a known ligand (ligand-based pharmacophore modeling) or from the structure of the target protein (structure-based pharmacophore modeling) nih.govnih.govdovepress.comrsc.orgmdpi.com.
In ligand-based drug discovery, a pharmacophore model can be built based on the structural features of known active compounds, and this model can then be used to screen large databases of compounds to identify novel molecules with similar biological activity nih.govnih.govdovepress.com. Utilizing a compound like (-)-Virolin as a scaffold would involve identifying its key structural features responsible for its observed or predicted biological activities and using this information to define a pharmacophore model. This model could then serve as a query to search for new chemical entities that possess a similar arrangement of these features, potentially leading to the discovery of novel compounds with similar or improved activity.
Based on the available search results, specific detailed studies explicitly describing the derivation and application of a pharmacophore model utilizing (-)-Virolin as the primary scaffold for ligand-based drug discovery were not prominently featured. However, the general principles of pharmacophore modeling are well-established and applied to various classes of compounds, including natural products like lignans and neolignans nih.govmdpi.com. If (-)-Virolin were to be used as a scaffold, a pharmacophore model would capture the essential features of its structure believed to be critical for binding to a particular target or eliciting a specific biological response. This model could then guide the design and virtual screening of novel analogs or diverse chemical structures.
In Silico Prediction of Theoretical Biological Activities and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding human metabolism)
In silico methods are widely employed to predict the theoretical biological activities and ADME properties of compounds, allowing for early assessment of their potential as drug candidates and reducing the need for extensive experimental testing. These predictions are based on computational models trained on large datasets of known compounds and their properties researchgate.netiapchem.orgmdpi.commdpi.comnih.gov.
Theoretical biological activities can be predicted based on structural similarity to known active compounds or through predictive models that correlate molecular descriptors with specific biological endpoints jetir.org. As mentioned earlier, a computational screening study included this compound and predicted its potential activity in the context of mental health management based on its structure jetir.org.
In silico ADME prediction focuses on how a compound is absorbed into the body, distributed to various tissues, and excreted. (As per instructions, predictions related to human metabolism are excluded). Key ADME parameters that can be predicted include:
Absorption: Gastrointestinal absorption, Caco-2 permeability, and passive transport models.
Distribution: Blood-brain barrier penetration, volume of distribution, and plasma protein binding.
Excretion: Renal clearance and interactions with transport proteins.
(-)-Virolin's general physicochemical properties, which influence its ADME profile, have been computed. These include its molecular weight (358.434 g/mol ), number of hydrogen bond acceptors (5), number of hydrogen bond donors (1), and calculated logP (3.0) . These properties can be used to assess compliance with general rules-of-thumb for drug-likeness, such as Lipinski's rule-of-five mdpi.com. A calculated quantitative estimation of drug-likeness for (-)-Virolin is reported as 0.765 .
Studies on lignans and neolignans, including those potentially encompassing this compound, have utilized in silico ADME predictions to evaluate properties like intestinal absorption, distribution, and interactions with transporters mdpi.commdpi.commdpi.com. For example, predicted intestinal absorption and distribution (e.g., volume of distribution, BBB crossing) have been reported for related compounds mdpi.commdpi.com. While detailed, specific in silico ADME profiles solely for (-)-Virolin (excluding human metabolism) were not extensively detailed in the search results, the general applicability of these methods to neolignans suggests that such predictions can be made for (-)-Virolin using available computational tools.
Computed Physicochemical Properties of (-)-Virolin
| Property | Value |
| Molecular Weight (MW) | 358.434 |
| Number of H-Bond Acceptors | 5 |
| Number of H-Bond Donors | 1 |
| Wildman-Crippen LogP (MolLogP) | 3.0 |
| Number of Rotatable Bonds | 8 |
| TPSA | 57.15 Ų |
| logS | -4.0 |
| Drug-likeness | 0.765 |
Source: PubChem CID 51536521
These in silico predictions provide a theoretical basis for understanding the potential behavior of (-)-Virolin within a biological system, guiding further research and development efforts.
Biosynthetic Pathways and Natural Occurrence of Virolin
Enzymatic Biogenesis of (-)-Virolin in Natural Sources (e.g., Saururus chinensis, Myristica fragrans, Rhaphidophora decursiva)
(-)-Virolin has been reported as a constituent of several plant species, including Saururus chinensis (Saururaceae), Myristica fragrans (Myristicaceae), and Rhaphidophora decursiva (Araceae). nih.govplantaedb.comresearchgate.net
Saururus chinensis, a perennial herbaceous plant used in traditional Korean folk medicine, has been shown to contain lignans (B1203133) and neolignans. acs.orgresearchgate.net Studies on the roots and aerial parts of S. chinensis have led to the isolation of various compounds, including virolin. acs.orgresearchgate.net
Myristica fragrans, the source of nutmeg and mace, is an evergreen tree native to the Maluku Islands. researchgate.netnih.gov The fruit pericarp of M. fragrans has been reported to contain virolane (B1259446) and surinamensin (B1240315), with surinamensin having previously not been reported from any part of M. fragrans. researchgate.net While this compound and surinamensin have been isolated from Virola surinamensis (Myristicaceae), indicating their presence within the Myristicaceae family, the direct enzymatic pathways leading to this compound in M. fragrans are not explicitly detailed in the search results. researchgate.netresearchgate.net
Rhaphidophora decursiva, a climbing plant found in the Indian Subcontinent to South China and Indo-China, has also been found to contain neolignans. kew.orgfoliage-factory.com Research on the leaves and stems of R. decursiva has led to the isolation of compounds such as polysyphorin, rhaphidecursinol A, and rhaphidecursinol B, which are also neolignans. researchgate.netacs.org A concise asymmetric synthesis of (-)-virolin, along with other neolignans like (-)-surinamensin and (-)-rhaphidecursinol B, has been reported, suggesting structural similarities and potentially related biosynthetic routes among these compounds found in different plant species. researchgate.netthieme-connect.com
While the presence of (-)-virolin in these plants is established, detailed enzymatic steps specific to its formation within these organisms are not extensively described in the provided search results. The biosynthesis of neolignans generally involves the oxidative coupling of activated phenylpropanoid units, often catalyzed by peroxidases or laccases. However, the specific enzymes involved in the stereoselective formation of (-)-virolin in these particular plant species require further investigation.
Identification of Precursor Molecules and Metabolic Flux Analysis in (-)-Virolin Biosynthesis
Neolignans, including this compound, are derived from phenylpropanoid precursors. researchgate.netebi.ac.uk The phenylpropanoid pathway begins with the deamination of phenylalanine (or tyrosine in some plants) to cinnamic acid, followed by a series of enzymatic modifications to produce various hydroxycinnamic acids and their activated derivatives (e.g., coumaroyl-CoA). ebi.ac.ukjblearning.com These activated phenylpropanoids then undergo coupling reactions to form lignans and neolignans. researchgate.net
Studies on Virola surinamensis have shown the incorporation of labeled phenylalanine and the phenylpropanoid E-isoeugenol into other neolignans, indicating their role as precursors in the biosynthesis of this class of compounds. researchgate.net Given that this compound is also a neolignan found in the Myristicaceae family, it is likely that similar phenylpropanoid units serve as precursors for (-)-virolin biosynthesis in Myristica fragrans.
Metabolic flux analysis (MFA) is a technique used to quantify intracellular metabolic fluxes within a biological system. wikipedia.orgnih.gov While MFA has been applied to study various biosynthetic pathways, such as lipid biosynthesis in yeast or central carbon metabolism in bacteria, specific metabolic flux analysis studies directly investigating the biosynthesis of (-)-virolin in Saururus chinensis, Myristica fragrans, or Rhaphidophora decursiva were not found in the provided search results. nih.govplos.orgnih.gov Such studies would be valuable in understanding the flow of metabolites through the phenylpropanoid pathway and the specific branch points leading to this compound production.
Genomic and Proteomic Studies of Producing Organisms Related to (-)-Virolin Biosynthesis
Genomic and proteomic studies can provide insights into the genes and enzymes involved in the biosynthesis of natural products. Genome mining can help identify gene clusters encoding biosynthetic pathways. nih.govnih.gov Proteomic analysis can reveal the proteins, including enzymes, that are expressed in a particular organism or tissue under specific conditions. embopress.orgnih.govnih.gov
While there are studies on the genomes of various plants and the application of genomic and proteomic approaches to understand biosynthetic pathways in general, specific genomic or proteomic studies focused on elucidating the biosynthesis of (-)-virolin in Saururus chinensis, Myristica fragrans, or Rhaphidophora decursiva were not readily apparent in the search results. nih.govbiorxiv.orgplos.org Research has been conducted on the chemical constituents of these plants, and some studies have explored the genetic basis of other metabolic processes within these species or related plant families. researchgate.netacs.orgresearchgate.netnih.gov However, a direct link between genomic or proteomic data and the specific enzymes and genes responsible for (-)-virolin biosynthesis in these plants was not established by the search results. Future genomic and proteomic investigations targeting the tissues where this compound is produced in these plants could help identify the specific genes and enzymes involved in its biosynthetic pathway.
Future Research Directions and Translational Perspectives for Virolin
Exploration of Novel Biological Activities and Therapeutic Potential Beyond Current Scope
Future research on (-)-Virolin could focus on identifying and characterizing novel biological activities beyond those currently reported. Natural products are well-known for their unique chemical diversity and potential as templates for novel drug scaffolds usp.br. While some biological activities of compounds from Virola surinamensis, the plant source of virolin and surinamensin (B1240315), have been reported, such as activity against Schistosoma mansoni cercaria and leishmanicidal activity icmbio.gov.br, a comprehensive exploration of (-)-Virolin's full spectrum of biological effects is warranted.
Expanding the scope of investigation could involve high-throughput screening against a wider range of biological targets and disease models. This could include exploring potential activities in areas such as neuroprotection, antiviral effects beyond those potentially hinted at in some general searches theferns.infonih.govnih.gov, or modulation of specific cellular pathways implicated in various diseases. The structural features of (-)-Virolin, a neolignan, suggest potential interactions with biological systems, motivating further investigation into its mechanisms of action at the molecular level.
Development of Advanced Delivery Systems at the Cellular/Molecular Level (e.g., Nanoparticle Encapsulation for in vitro studies)
A critical aspect of translating the potential biological activities of natural products like (-)-Virolin is the development of effective delivery systems. Advanced delivery systems, particularly at the cellular and molecular levels, can enhance solubility, stability, bioavailability, and targeted delivery, especially for in vitro studies and potentially future in vivo applications.
Nanoparticle encapsulation represents a promising strategy for improving the delivery of hydrophobic or unstable compounds. Nanoparticles can encapsulate active ingredients, protecting them from degradation and facilitating their transport across biological barriers nih.govthegoodscentscompany.com. For in vitro studies, nanoparticle encapsulation could enable more precise control over the concentration of (-)-Virolin delivered to cells, improve cellular uptake, and reduce potential solvent-related toxicity. Research in this area would involve exploring different nanoparticle materials (e.g., lipid-based, polymeric) and encapsulation techniques, followed by rigorous in vitro characterization of the resulting formulations for particle size, encapsulation efficiency, release profile, and cellular interactions. nih.govthegoodscentscompany.comresearchgate.netgoogle.com While the provided search results discuss nanoparticle delivery systems for antivirals and other compounds, specific research on (-)-Virolin encapsulation is not detailed. nih.govnih.govthegoodscentscompany.comresearchgate.netgoogle.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Comprehensive (-)-Virolin Research
Integrating omics technologies, such as metabolomics and proteomics, can provide a comprehensive understanding of the biological effects of (-)-Virolin. These technologies allow for large-scale analysis of biological molecules, offering insights into the structure, function, and dynamics of organisms in response to a compound. icmbio.gov.br
Metabolomics, the comprehensive analysis of metabolites, could reveal how (-)-Virolin affects cellular metabolic pathways. icmbio.gov.br Changes in metabolite profiles in cells or tissues treated with (-)-Virolin could indicate its mechanism of action or identify biomarkers of its activity. Proteomics, the large-scale study of proteins, could identify protein targets of (-)-Virolin or reveal how its presence alters protein expression levels and post-translational modifications. icmbio.gov.br
By applying these technologies, researchers could gain a holistic view of the molecular changes induced by (-)-Virolin, providing valuable data for understanding its biological activities and identifying potential therapeutic pathways. icmbio.gov.br While omics technologies are increasingly used in natural product research, specific applications to (-)-Virolin were not detailed in the provided search results. usp.br
Addressing Research Gaps and Methodological Challenges in (-)-Virolin Chemistry and Biology
Several research gaps and methodological challenges exist in the study of natural products like (-)-Virolin that need to be addressed in future research. In chemistry, challenges can include developing efficient and scalable synthesis routes for (-)-Virolin and its analogs, especially given that natural abundance might be low or isolation challenging. The complexity of natural product structures can also pose analytical challenges for characterization and quantification in biological matrices. usp.br
In biology, a key challenge is often the need for more detailed studies on the mechanism of action of natural products. While in vitro assays can identify activity, understanding the specific molecular targets and downstream effects requires in-depth investigation. usp.br Furthermore, variability in the composition of natural extracts, if used, can pose challenges for reproducibility. Addressing these gaps will require interdisciplinary approaches combining expertise in synthetic chemistry, analytical chemistry, biochemistry, and cell biology. Resolving contradictions in compound efficacy data across in vitro vs. in vivo studies is also a known challenge in compound research.
Ethical Considerations in Natural Product Isolation and Synthetic Biology of (-)-Virolin
Research involving natural product isolation and synthetic biology of compounds like (-)-Virolin raises important ethical considerations. In natural product isolation, ethical issues include ensuring sustainable sourcing of plant materials, respecting traditional knowledge associated with the plant's uses, and ensuring fair benefit sharing with communities who hold this knowledge or are stewards of the natural resources. Environmental sustainability in the collection and processing of plant material is also crucial.
Q & A
Basic: What are the key components of an effective research methodology for studying Virolin's mechanisms?
Answer:
A robust methodology should integrate:
- PICOT Framework : Define Population (e.g., viral strains), Intervention (e.g., antiviral agents), Comparison (control groups), Outcome (efficacy metrics), and Timeframe (experimental duration) to structure hypotheses .
- Data Curation : Utilize curated databases like VIOLIN, which manually annotate pathogen-host interactions and vaccine-related genes from peer-reviewed studies, ensuring data reliability .
- Reproducibility : Document experimental protocols in detail (e.g., compound synthesis, assay conditions) to enable replication, aligning with guidelines for supplementary materials in chemistry journals .
Advanced: How can researchers resolve contradictions in this compound efficacy data across in vitro vs. in vivo models?
Answer:
Contradictions require:
- Systematic Comparison : Tabulate discrepancies (e.g., bioavailability, immune response variability) and analyze confounding variables (e.g., host-pathogen interactions) using statistical tools like ANOVA or mixed-effects models .
- Validation via Ontologies : Apply the Vaccine Ontology (VO) to standardize terminology and contextualize results within existing literature, reducing semantic ambiguity .
- Multi-Omics Integration : Cross-validate findings with transcriptomic/proteomic data to identify mechanistic outliers (e.g., off-target effects in in vivo models) .
Basic: What frameworks guide the formulation of focused research questions in this compound studies?
Answer:
Use structured formats to ensure clarity and feasibility:
- PICOT/SPIDER : For hypothesis-driven studies, specify Sample, Phenomenon of Interest, Design, Evaluation, and Research type (e.g., "How does this compound inhibit viral entry in murine models?") .
- Criteria Alignment : Ensure questions are concise, address literature gaps, and define study boundaries (e.g., avoiding overly broad queries like "Is this compound effective?") .
Advanced: What strategies optimize experimental reproducibility in high-throughput this compound screening?
Answer:
To enhance reproducibility:
- Protocol Standardization : Predefine assay conditions (e.g., cell lines, incubation times) and validate using reference compounds .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in VIOLIN’s XML format or public repositories .
- Blinded Analysis : Minimize bias by randomizing sample treatment groups and employing automated data capture systems .
Basic: How should researchers conduct a literature review to identify gaps in this compound's antiviral mechanisms?
Answer:
Follow a systematic approach:
- Primary Source Prioritization : Use VIOLIN’s curated peer-reviewed publications and avoid overreliance on reviews or non-refereed content .
- Keyword Mining : Combine terms like "this compound AND viral entry" with methodological filters (e.g., "cryo-EM" or "kinetic assays") to isolate understudied pathways .
- Gap Analysis : Map existing findings (e.g., binding affinity studies) against unresolved questions (e.g., resistance mechanisms) using tools like PRISMA flow diagrams .
Advanced: How can multi-omic data (e.g., proteomic, metabolomic) be integrated to enhance mechanistic understanding of this compound?
Answer:
Advanced integration methods include:
- Custom Bioinformatics Pipelines : Use VIOLIN’s BLAST tool to align multi-omic datasets with annotated pathogen-host gene interactions .
- Network Pharmacology : Construct interaction networks to identify synergistic/antagonistic pathways (e.g., this compound’s impact on host metabolic enzymes) .
- Triangulation : Cross-reference omic findings with functional assays (e.g., knock-out models) to validate causality .
Basic: What statistical methods are critical for analyzing dose-response relationships in this compound studies?
Answer:
Key methods include:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- Error Propagation Analysis : Quantify uncertainty in combined datasets (e.g., viability assays + qPCR) using Monte Carlo simulations .
- Meta-Analysis : Pool results from independent studies to assess dose-response consistency across experimental conditions .
Advanced: How to design a longitudinal study evaluating this compound's immunogenicity in heterogeneous populations?
Answer:
Design considerations:
- Stratified Sampling : Segment cohorts by variables like age, HLA haplotypes, or comorbidities to control for confounding .
- Endpoint Harmonization : Align immunological endpoints (e.g., neutralizing antibody titers) with VIOLIN’s standardized outcome definitions .
- Time-Series Analysis : Use mixed-effects models to account for temporal variability in immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
